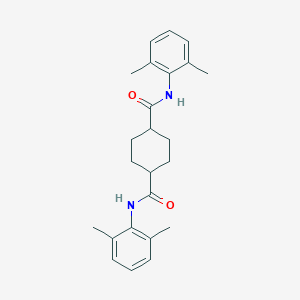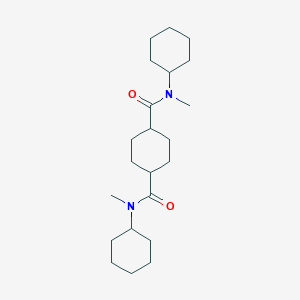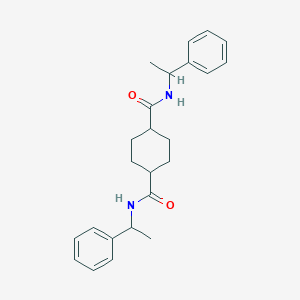![molecular formula C13H11INO+ B261511 1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium, also known as iodoacetylpyridinium (IAP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAP is a versatile reagent that can be used for the modification of proteins, peptides, and other biomolecules.
作用機序
IAP modifies proteins and peptides by reacting with cysteine residues. The reaction involves the formation of a thioether bond between the cysteine residue and the IAP molecule. This modification can be used for site-specific labeling and cross-linking of proteins.
Biochemical and Physiological Effects:
IAP has been shown to have minimal impact on the biochemical and physiological properties of modified proteins and peptides. The modification of cysteine residues with IAP does not affect protein function, stability, or activity.
実験室実験の利点と制限
IAP has several advantages for lab experiments. It is a versatile reagent that can be used for the modification of a wide range of biomolecules. The synthesis method is relatively simple and yields high purity IAP. However, there are also limitations to the use of IAP. The modification of cysteine residues with IAP is irreversible, which can limit its use for certain applications. Additionally, the reaction between IAP and cysteine residues is pH-dependent, which can affect the efficiency of the reaction.
将来の方向性
There are several future directions for the use of IAP in scientific research. One area of interest is the development of new IAP derivatives with improved properties, such as increased reactivity and specificity. Another area of interest is the application of IAP for the modification of other biomolecules, such as carbohydrates and lipids. Additionally, the use of IAP for the preparation of protein bioconjugates with therapeutic applications is an area of active research.
合成法
The synthesis of IAP involves the reaction of 4-iodobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with pyridinium chlorochromate to form IAP. The synthesis method is relatively simple and yields high purity IAP.
科学的研究の応用
IAP has a broad range of applications in scientific research. It is commonly used for the modification of proteins and peptides, including the labeling of cysteine residues, the cross-linking of proteins, and the introduction of fluorescent tags. IAP can also be used for the synthesis of peptide nucleic acids and the preparation of protein bioconjugates.
特性
製品名 |
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium |
|---|---|
分子式 |
C13H11INO+ |
分子量 |
324.14 g/mol |
IUPAC名 |
1-(4-iodophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11INO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h1-9H,10H2/q+1 |
InChIキー |
PYZPELIVKXUDFV-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

